molecular formula C6H5BrClNO B174032 (5-Bromo-4-chloropyridin-2-yl)methanol CAS No. 103971-44-4

(5-Bromo-4-chloropyridin-2-yl)methanol

Cat. No. B174032
Key on ui cas rn: 103971-44-4
M. Wt: 222.47 g/mol
InChI Key: QMPZJKMTLSPODU-UHFFFAOYSA-N
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Patent
US08829006B2

Procedure details

0.50 g (2.3 mmol) (5-bromo-4-chloro-pyridin-2-yl)-methanol in 8 mL acetone were added dropwise at RT to 0.71 g (4.5 mmol) potassium permanganate in 10 mL acetone and then the mixture was stirred for 17 h at RT. Then 10 mL isopropanol were added and the mixture was stirred for a further 5 h at RT. The precipitated manganese dioxide was suction filtered and washed with water. The filtrate was partially evaporated down and the aqueous phase was adjusted to a pH of 3 with 1N aqueous hydrochloric acid solution. The precipitate formed was suction filtered.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.5 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:10])=[CH:4][C:5]([CH2:8][OH:9])=[N:6][CH:7]=1.[Mn]([O-])(=O)(=O)=[O:12].[K+].C(O)(C)C>CC(C)=O.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[C:3]([Cl:10])=[CH:4][C:5]([C:8]([OH:12])=[O:9])=[N:6][CH:7]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)CO)Cl
Name
Quantity
4.5 mmol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 17 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 5 h at RT
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The filtrate was partially evaporated down
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
BrC=1C(=CC(=NC1)C(=O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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